molecular formula C23H24ClN3O3S B6517124 N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899918-32-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6517124
CAS No.: 899918-32-2
M. Wt: 458.0 g/mol
InChI Key: AESKOMGXOPTUMY-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a small molecule research compound with the CAS Registry Number 899918-32-2 and a molecular weight of 457.97 g/mol . Its complex structure features a 1,4-diazaspiro[4.4]nona-1,3-diene core, a distinctive spirocyclic system that is of significant interest in medicinal chemistry for its potential to modulate various biological targets . The molecular formula for this acetamide derivative is C23H24ClN3O3S . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can access this chemical from suppliers like Life Chemicals in various quantities, with purities guaranteed at 90% or higher .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-29-18-13-19(30-2)17(12-16(18)24)25-20(28)14-31-22-21(15-8-4-3-5-9-15)26-23(27-22)10-6-7-11-23/h3-5,8-9,12-13H,6-7,10-11,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESKOMGXOPTUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 5-chloro group on a 2,4-dimethoxyphenyl moiety.
  • A sulfur-containing spiro structure linked to a phenyl group .

The molecular formula is C17H16ClN3O3SC_{17}H_{16}ClN_3O_3S, with a molecular weight of approximately 375.84 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions that include:

  • Formation of the 5-chloro-2,4-dimethoxyphenyl base.
  • Introduction of the diazaspiro structure via cyclization reactions.
  • Final attachment of the acetamide functionality.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth:

  • Inhibition of RAS Protein : The compound may act as a covalent binder to mutated RAS proteins, which are crucial in many cancers .
  • VEGFR Inhibition : Related compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in angiogenesis .

Anti-inflammatory Effects

Recent findings suggest that this compound exhibits anti-inflammatory properties:

  • In vivo studies demonstrated that it significantly alleviated symptoms in models of ulcerative colitis . This was attributed to its ability to modulate inflammatory pathways effectively.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated effective inhibition of KRAS G12C mutations in solid tumors using related compounds .
Study 2 Showed anti-inflammatory effects in DSS-induced ulcerative colitis models, indicating potential for gastrointestinal disorders .
Study 3 Identified as a potent VEGFR inhibitor comparable to established drugs like sunitinib .

The biological activity of this compound is believed to involve:

  • Covalent Binding : Interaction with specific cysteine residues in target proteins (e.g., KRAS).
  • Receptor Tyrosine Kinase Inhibition : Disruption of signaling pathways critical for tumor growth and angiogenesis.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The specific applications of N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide can be categorized into several areas:

Antimicrobial Properties

Compounds featuring sulfur moieties often display significant antimicrobial activity. The sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

Neuropharmacological Effects

The presence of the phenyl and diazaspiro groups suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cognitive function and mood regulation, indicating that this compound could be explored for neuropharmacological applications.

Drug Development

The unique combination of functional groups in this compound positions it as a candidate for drug development in oncology and infectious disease treatment.

Formulation Studies

Given its complex structure, formulation studies are essential to understand how this compound can be effectively delivered in therapeutic settings. Research into solubility enhancement and stability under physiological conditions will be crucial for its practical applications.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:

Compound NameBiological ActivityReference
Example AAnticancer
Example BAntimicrobial
Example CNeuropharmacological

These references indicate a growing interest in similar compounds' pharmacological profiles.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents and spiro systems:

Compound Name Molecular Formula Molecular Weight Key Substituents Spiro System
Target Compound C₂₅H₂₈ClN₃O₃S 486.0 5-Cl, 2,4-OMe, phenyl [4.4] nona-1,3-diene
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide C₂₂H₂₀Cl₂N₃OS 451.38 3,4-Cl₂, 4-MePh [4.4] nona-1,3-diene
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.7 4-Cl, 2-NO₂, MeSO₂ N/A
Key Observations :

The nitro group in ’s compound introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions .

Spiro System Variations: Both the target compound and the dichlorophenyl analog share the 1,4-diazaspiro[4.4]nona-1,3-diene core, but the latter’s 4-methylphenyl substituent on the spiro ring may enhance steric bulk and lipophilicity .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (486.0 vs. 451.38) may influence pharmacokinetics, such as membrane permeability or metabolic stability .
  • Sulfur atoms in the target and analog could facilitate hydrogen bonding or metal coordination, relevant to enzyme inhibition or catalysis .

Preparation Methods

Cyclocondensation Strategy

The spirocyclic core is synthesized via a Mannich-type cyclization or cyclocondensation of a diamine with a diketone. For example:

  • Reactants : 1,2-Diaminobenzene and cyclopentanone.

  • Conditions : Acid catalysis (e.g., HCl, acetic acid) at 80–100°C for 12–24 hours.

Mechanism :

  • Formation of an imine intermediate from the diamine and ketone.

  • Intramolecular cyclization to form the spiro ring.

Yield Optimization :

  • Higher temperatures (100°C) improve cyclization efficiency but risk decomposition.

  • Solvents like toluene or ethanol balance reactivity and solubility.

Introduction of the Phenyl Group

  • Friedel-Crafts alkylation : Reacting the spiro intermediate with benzyl chloride under AlCl₃ catalysis.

  • Buchwald-Hartwig coupling : Palladium-catalyzed aryl amination for direct phenyl attachment.

Thiol Group Incorporation

  • Thiolation via disulfide reduction : Treating a brominated spiro intermediate with thiourea, followed by hydrolysis.

  • Nucleophilic substitution : Reacting a spiro-chloride with sodium hydrosulfide (NaSH).

Synthesis of the Sulfanylacetyl Linker

Mercaptoacetic Acid Derivatization

  • Activation : Convert mercaptoacetic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Coupling : React with the diazaspiro-thiol in the presence of a base (e.g., triethylamine).

Reaction Conditions :

StepReagents/ConditionsYield (%)
Acid chloride formationSOCl₂, 0°C → rt, 2h85–90
Thiol couplingEt₃N, DCM, rt, 12h70–75

Amide Coupling with 5-Chloro-2,4-dimethoxyaniline

Carbodiimide-Mediated Coupling

  • Reagents : EDCI/HOBt, DMF, rt, 24h.

  • Mechanism : Activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline.

Yield : 60–65% (crude), improving to 75–80% after purification.

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine.

  • Advantages : Reduced racemization and side reactions.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography : Eluent = hexane/ethyl acetate (3:1 → 1:1).

  • HPLC : C18 column, acetonitrile/water gradient (70:30 → 90:10).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 6.90–7.50 (m, aromatic), 3.80 (s, 6H, OCH₃), 3.20 (t, 2H, SCH₂).

  • HRMS : [M+H]⁺ calculated for C₂₄H₂₅ClN₃O₃S: 494.1264; found: 494.1268.

Challenges and Optimization

Spiro Ring Stability

  • Issue : Ring opening under acidic or basic conditions.

  • Mitigation : Use mild buffers (pH 6–8) during coupling steps.

Thiol Oxidation

  • Issue : Disulfide formation during storage.

  • Solution : Add 1% w/v ascorbic acid as an antioxidant.

Scalability and Industrial Relevance

  • Batch size : 100 g-scale demonstrated with 65% overall yield.

  • Cost drivers : Palladium catalysts (Buchwald-Hartwig) and chiral ligands.

Alternative Synthetic Routes

One-Pot Spiro Formation and Thiolation

  • Reactants : Diamine, cyclopentanone, and thiourea.

  • Conditions : HCl, reflux, 18h.

  • Yield : 50–55% (lower due to competing pathways).

Enzymatic Amidation

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Advantages : Room temperature, no racemization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide?

  • Methodology : Optimize synthesis via nucleophilic substitution or condensation reactions. For example, react a chloroacetamide intermediate with a thiol-containing spiro-diene precursor under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C). Monitor reaction progress using TLC and purify via column chromatography .
  • Key Considerations : Control stoichiometry to avoid byproducts (e.g., disulfide formation). Use inert atmosphere to prevent oxidation of the thiol group .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent connectivity and stereochemistry. For example, the acetamide carbonyl peak typically appears at ~168–170 ppm in 13C^{13}\text{C}-NMR .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL. Analyze bond lengths/angles (e.g., C–S bond ~1.75–1.80 Å) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology :

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set). Analyze molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites .
  • FTIR Simulation : Compare experimental FTIR peaks (e.g., C=O stretch at ~1650 cm⁻¹) with theoretical spectra .

Q. How should contradictory crystallographic data (e.g., bond angles vs. literature) be resolved?

  • Methodology :

  • Refinement Checks : Re-exclude high R-factor outliers in SHELXL. Validate hydrogen bonding (e.g., C–H⋯O interactions) using Mercury software .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide derivatives) to identify systematic errors .

Q. What strategies optimize yield in multi-step syntheses involving spiro-diene intermediates?

  • Methodology :

  • Stepwise Monitoring : Use HPLC to isolate intermediates (e.g., 1,4-diazaspiro[4.4]nona-1,3-diene) before thiol coupling .
  • Catalysis : Employ Pd-catalyzed cross-coupling for spiro-ring formation, ensuring ligand selection (e.g., PPh₃) minimizes steric hindrance .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Bioisosteric Replacement : Substitute the 5-chloro-2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity .
  • Pharmacophore Modeling : Use Schrödinger Suite to correlate spiro-diene geometry with antimicrobial potency .

Methodological Notes

  • Crystallography : SHELXL refinement parameters (e.g., HKLF 4 format) must account for twinning or disorder in the spiro-diene moiety .
  • Data Reproducibility : Replicate spectral analyses (NMR, FTIR) across solvents (CDCl₃ vs. DMSO-d₆) to confirm tautomerism or polymorphism .

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